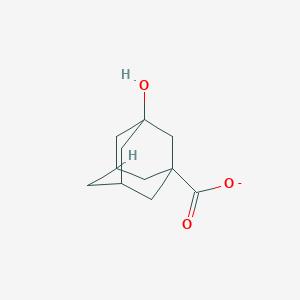
3-Hydroxy-1-adamantanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-adamantanecarboxylate is a derivative of adamantane, a compound known for its rigid, diamond-like structure. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylate group (-COOH) attached to the adamantane framework. Its unique structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-adamantanecarboxylate typically involves multiple steps. One common method starts with 1-adamantanecarboxylic acid. This compound is subjected to nitration using sulfuric acid and nitric acid to produce 3-hydroxy-1-adamantanecarboxylic acid. The reaction conditions include maintaining a controlled temperature and using a one-pot method for acylation, condensation, and decarboxylation .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. The use of high-efficiency reactors and continuous flow systems can enhance the production rate. Additionally, the final product is often purified using crystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 3-oxo-1-adamantanecarboxylate.
Reduction: Formation of 1-adamantanol.
Substitution: Formation of 3-halo-1-adamantanecarboxylate.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-adamantanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antiviral drugs.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-adamantanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane-1-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxyadamantane: Lacks the carboxylate group, limiting its applications in drug synthesis.
1-Adamantanol: Contains only a hydroxyl group, making it less versatile compared to 3-Hydroxy-1-adamantanecarboxylate
Uniqueness
This compound is unique due to the presence of both hydroxyl and carboxylate groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C11H15O3- |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
3-hydroxyadamantane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/p-1 |
InChI-Schlüssel |
CJJMAWPEZKYJAP-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


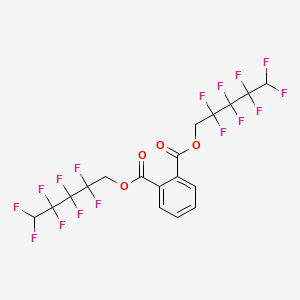

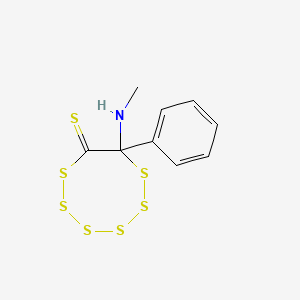
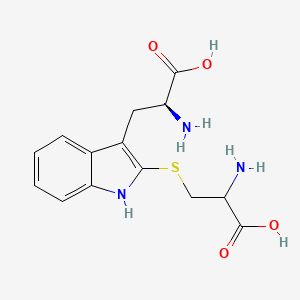
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)

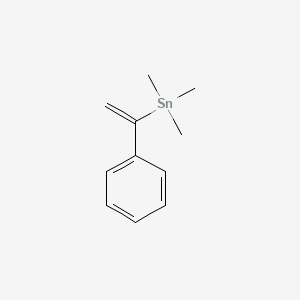
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
